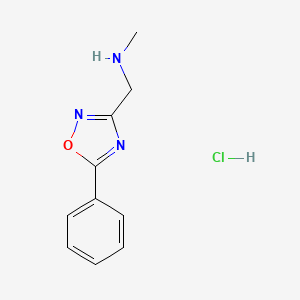

N-Methyl-1-(5-phenyl-1,2,4-oxadiazol-3-YL)methanamine hydrochloride

CAS No.: 1609407-07-9

Cat. No.: VC2876213

Molecular Formula: C10H12ClN3O

Molecular Weight: 225.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1609407-07-9 |

|---|---|

| Molecular Formula | C10H12ClN3O |

| Molecular Weight | 225.67 g/mol |

| IUPAC Name | N-methyl-1-(5-phenyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H11N3O.ClH/c1-11-7-9-12-10(14-13-9)8-5-3-2-4-6-8;/h2-6,11H,7H2,1H3;1H |

| Standard InChI Key | UYGYRZPSIDRGBX-UHFFFAOYSA-N |

| SMILES | CNCC1=NOC(=N1)C2=CC=CC=C2.Cl |

| Canonical SMILES | CNCC1=NOC(=N1)C2=CC=CC=C2.Cl |

Introduction

Chemical Identity and Structural Characteristics

N-Methyl-1-(5-phenyl-1,2,4-oxadiazol-3-YL)methanamine hydrochloride is identified by several key chemical identifiers and structural characteristics that define its molecular composition and chemical behavior.

Chemical Identifiers

The compound is uniquely identified through various standard chemical identifiers, which are crucial for unambiguous reference in scientific literature and databases. These identifiers include registry numbers, molecular formulas, and systematic naming conventions as presented in Table 1.

Table 1: Chemical Identifiers

Structural Features

The compound possesses several notable structural features that contribute to its chemical properties and potential applications. The 1,2,4-oxadiazole heterocyclic ring forms the core structure, with a phenyl group attached at the 5-position and a methylated aminomethyl group at the 3-position.

The molecule exists as a hydrochloride salt, which significantly affects its physical properties, particularly its solubility and stability. The parent compound is N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine (PubChem CID 25219198) . The addition of the hydrochloride group enhances water solubility, which is an important consideration for biological applications and solution-based chemical reactions.

Physical and Chemical Properties

The fundamental physical and chemical properties of N-Methyl-1-(5-phenyl-1,2,4-oxadiazol-3-YL)methanamine hydrochloride provide essential information for researchers working with this compound. These properties determine its behavior in various experimental contexts and inform appropriate handling procedures.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 225.67-225.68 g/mol | |

| Physical State | Solid (typical for hydrochloride salts) | |

| Parent Compound | N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine |

Quality and Specification Considerations

When selecting a commercial source for this compound, researchers should consider several quality factors beyond just price and quantity. Purity levels, certificate of analysis availability, and specialized testing reports may be important depending on the intended application. For research purposes, a minimum purity of 95% is typically recommended, as provided by ChemBridge Corporation .

The varying quantities available (from 25 mg to 250 mg) suggest different scales of research applications, from preliminary screening to more extensive experimental work. The significant price difference between vendors also highlights the importance of comparing options when sourcing this compound.

Chemical Context and Related Compounds

Understanding the chemical context of N-Methyl-1-(5-phenyl-1,2,4-oxadiazol-3-YL)methanamine hydrochloride within the broader family of oxadiazole compounds provides valuable perspective on its potential properties and applications.

The Oxadiazole Chemical Family

The compound belongs to the 1,2,4-oxadiazole family, which consists of five-membered heterocyclic rings containing two nitrogen atoms and one oxygen atom. Oxadiazoles are known for their diverse applications in pharmaceutical research and development due to their unique structural features and biological activities.

The 1,2,4-oxadiazole scaffold in this compound serves as a core structural element that influences its chemical reactivity and potential biological interactions. This heterocyclic system often contributes to favorable drug-like properties in pharmaceutical compounds.

Related Compounds

Several structurally related compounds provide context for understanding the properties and potential applications of N-Methyl-1-(5-phenyl-1,2,4-oxadiazol-3-YL)methanamine hydrochloride:

-

The parent compound, N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine (PubChem CID 25219198) , represents the free base form.

-

(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine (PubChem CID 4894507) is a structural analog that lacks the N-methyl group and has a different arrangement of the oxadiazole substituents.

Table 4: Comparison with Related Compounds

*Calculated based on the molecular formula

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume